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molecular formula C7H7ClN2O B189577 N-(2-chloropyridin-4-yl)acetamide CAS No. 13602-82-9

N-(2-chloropyridin-4-yl)acetamide

Cat. No. B189577
M. Wt: 170.59 g/mol
InChI Key: DFUPWNHYRNYOHQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07456175B2

Procedure details

A mixture of 10 g (59 mmol) N-(2-chloropyridin-4-yl)acetamide (commercially available), 9.8 g (17.6 mmol) pulverized KOH and 4.1 ml (6.4 mmol) methyl iodide in 60 ml acetone was stirred at room temperature for 2 h. After evaporation of all volatiles the residue was taken up in water and extracted with ethyl acetate. The combined organic layers were dried with MgSO4 and evaporated to yield 7.1 g (66%) of the title compound as off-white solid. MS: (m/e): 345.2 (MH+).
Quantity
10 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
4.1 mL
Type
reactant
Reaction Step Three
Quantity
60 mL
Type
solvent
Reaction Step Four
Yield
66%

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:7]=[C:6]([NH:8][C:9](=[O:11])[CH3:10])[CH:5]=[CH:4][N:3]=1.[OH-].[K+].[CH3:14]I>CC(C)=O>[Cl:1][C:2]1[CH:7]=[C:6]([N:8]([CH3:14])[C:9](=[O:11])[CH3:10])[CH:5]=[CH:4][N:3]=1 |f:1.2|

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
ClC1=NC=CC(=C1)NC(C)=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[K+]
Step Three
Name
Quantity
4.1 mL
Type
reactant
Smiles
CI
Step Four
Name
Quantity
60 mL
Type
solvent
Smiles
CC(=O)C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred at room temperature for 2 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After evaporation of all volatiles the residue
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic layers were dried with MgSO4
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
ClC1=NC=CC(=C1)N(C(C)=O)C
Measurements
Type Value Analysis
AMOUNT: MASS 7.1 g
YIELD: PERCENTYIELD 66%
YIELD: CALCULATEDPERCENTYIELD 600.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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